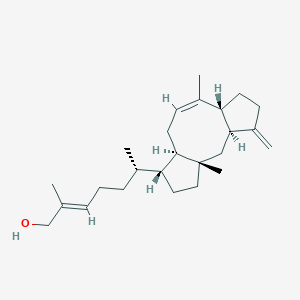
Ceroplastol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceroplastol is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a synthetic compound that is primarily used in laboratory experiments to study its biochemical and physiological effects.
Applications De Recherche Scientifique
Ceroplastol has been extensively researched for its potential applications in scientific research. It has been used in various laboratory experiments to study its effects on different biological systems. Some of the scientific research applications of Ceroplastol include:
1. Study of lipid metabolism: Ceroplastol has been used to study the effects of lipids on different biological systems.
2. Study of oxidative stress: Ceroplastol has been used to study the effects of oxidative stress on different biological systems.
3. Study of inflammation: Ceroplastol has been used to study the effects of inflammation on different biological systems.
Mécanisme D'action
The mechanism of action of Ceroplastol is not well understood. However, it is believed to work by modulating different biological pathways, including lipid metabolism, oxidative stress, and inflammation.
Effets Biochimiques Et Physiologiques
Ceroplastol has been shown to have various biochemical and physiological effects on different biological systems. Some of these effects include:
1. Modulation of lipid metabolism: Ceroplastol has been shown to modulate lipid metabolism by increasing the levels of high-density lipoprotein (HDL) cholesterol and decreasing the levels of low-density lipoprotein (LDL) cholesterol.
2. Antioxidant effects: Ceroplastol has been shown to have antioxidant effects by reducing the levels of reactive oxygen species (ROS) in different biological systems.
3. Anti-inflammatory effects: Ceroplastol has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in different biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Ceroplastol has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: Ceroplastol is a synthetic compound that can be easily purified, ensuring high purity levels for lab experiments.
2. Easy to use: Ceroplastol is easy to use in lab experiments, making it a popular choice for researchers.
3. Stable: Ceroplastol is a stable compound that can be stored for long periods without degradation.
Some of the limitations of Ceroplastol for lab experiments include:
1. Limited solubility: Ceroplastol has limited solubility in water, which can make it difficult to use in certain experiments.
2. Limited availability: Ceroplastol is not widely available, which can make it difficult to obtain for lab experiments.
3. Limited toxicity data: There is limited toxicity data available for Ceroplastol, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Ceroplastol. Some of these directions include:
1. Study of its effects on different biological systems: More research is needed to understand the effects of Ceroplastol on different biological systems.
2. Study of its mechanism of action: More research is needed to understand the mechanism of action of Ceroplastol.
3. Development of new synthesis methods: New synthesis methods for Ceroplastol could improve its availability and make it easier to use in lab experiments.
4. Study of its potential therapeutic applications: More research is needed to understand the potential therapeutic applications of Ceroplastol.
Méthodes De Synthèse
Ceroplastol is synthesized through a multi-step process that involves the reaction of different chemicals. The first step involves the reaction of 2,4-dimethylphenol with butyric anhydride, which results in the formation of 2,4-dimethylphenyl butyrate. This compound is then reacted with thionyl chloride to produce 2,4-dimethylphenyl butyryl chloride. Finally, this compound is reacted with sodium methoxide to produce Ceroplastol.
Propriétés
Numéro CAS |
18674-12-9 |
|---|---|
Nom du produit |
Ceroplastol |
Formule moléculaire |
C25H40O |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-en-1-ol |
InChI |
InChI=1S/C25H40O/c1-17(16-26)7-6-8-18(2)22-13-14-25(5)15-23-20(4)9-11-21(23)19(3)10-12-24(22)25/h7,10,18,21-24,26H,4,6,8-9,11-16H2,1-3,5H3/b17-7+,19-10-/t18-,21-,22+,23+,24+,25-/m0/s1 |
Clé InChI |
RMOFCIYZKYVKBR-HNSODFLGSA-N |
SMILES isomérique |
C/C/1=C/C[C@@H]2[C@H](CC[C@]2(C[C@H]3[C@H]1CCC3=C)C)[C@@H](C)CC/C=C(\C)/CO |
SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)CO |
SMILES canonique |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



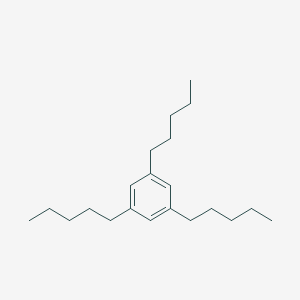
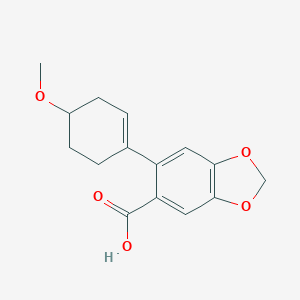
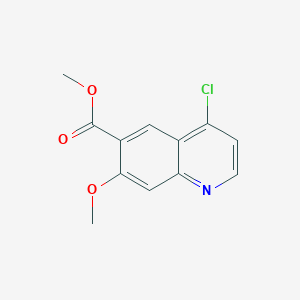

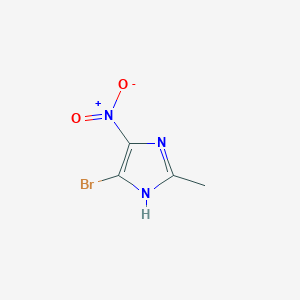

![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)
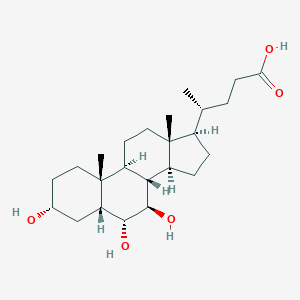
![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)
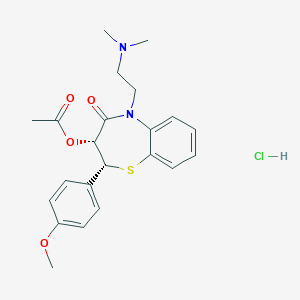


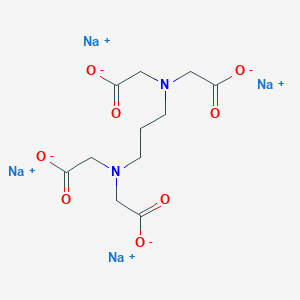
![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)